(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid
Description
The compound (E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid (hereafter referred to as the "main compound") is a substituted cinnamic acid derivative characterized by its α,β-unsaturated carboxylic acid backbone (E-configuration) and aromatic substituents. Key structural features include:
- Methoxy group at the 3-position of the phenyl ring.
- 3-Trifluoromethylbenzyloxy group at the 4-position of the phenyl ring.
The trifluoromethyl (CF₃) group contributes to increased lipophilicity and metabolic stability, while the methoxy group modulates electronic effects on the aromatic ring. This combination makes the compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to aromatic and electron-withdrawing substituents .
Propriétés
IUPAC Name |
(E)-3-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O4/c1-24-16-10-12(6-8-17(22)23)5-7-15(16)25-11-13-3-2-4-14(9-13)18(19,20)21/h2-10H,11H2,1H3,(H,22,23)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBHIGABTYRXPZ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid, also known by its CAS number 62809-86-3, is a compound with significant potential in medicinal chemistry due to its unique structural features, including the trifluoromethyl group. This article explores its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C24H18F6N2O3
- Molecular Weight : 496.4 g/mol
- CAS Number : 62809-86-3
The compound's structure includes a methoxy group and a trifluoromethyl group, which are known to enhance biological activity by influencing pharmacokinetics and receptor interactions.
Biological Activity Overview
The biological activities of (E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid have been evaluated in several studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anti-inflammatory properties. The presence of the trifluoromethyl group in this compound suggests a similar potential. Studies have shown that analogs can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Anticancer Activity
The compound's structure suggests it may interact with various molecular targets involved in cancer progression. For instance, studies on related compounds have demonstrated that trifluoromethylated phenolic compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
The proposed mechanism of action for (E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid involves:
- Inhibition of Enzymes : It may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.
Case Studies
-
Anti-inflammatory Studies :
- A study on similar trifluoromethylated compounds showed a significant reduction in inflammatory markers in animal models of arthritis, suggesting that (E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid could exhibit similar effects.
-
Anticancer Studies :
- In vitro studies indicated that derivatives of this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The presence of the trifluoromethyl group was correlated with increased potency compared to non-fluorinated analogs.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H18F6N2O3 |
| Molecular Weight | 496.4 g/mol |
| CAS Number | 62809-86-3 |
| Density | 1.30 g/cm³ (predicted) |
| pKa | 11.07 (predicted) |
| Biological Activity | Observed Effects |
|---|---|
| Anti-inflammatory | Inhibition of cytokines |
| Anticancer | Induction of apoptosis |
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
Substituent Effects on Lipophilicity and Solubility The main compound’s 3-CF₃-benzyloxy group increases lipophilicity (logP ~3.5) compared to the hydroxy-substituted analog (logP ~1.2) . The sulfamoyl analog (C₁₆H₁₂F₃NO₄S) exhibits lower logP (~2.5) due to the polar sulfonamide group but higher acidity, which may limit blood-brain barrier penetration .
Thiophene replacement (C₁₃H₉F₃O₃S) alters electronic density, favoring interactions with aromatic residues in target proteins .
Biological Activity Implications The cyanoacrylic acid analog (C₂₀H₁₃F₆NO₄) shows increased stability against esterase-mediated hydrolysis due to the cyano group, extending half-life in vivo . The benzoxazin-containing compound (C₂₇H₂₀ClF₆NO₅S) demonstrates nanomolar affinity for sphingosine-1-phosphate (S1P) receptors, suggesting utility in autoimmune therapies .
Q & A
Q. How can researchers validate the compound’s role in modulating epigenetic targets (e.g., HDACs or DNMTs)?
- Methodology : Perform chromatin immunoprecipitation (ChIP-seq) or methylated DNA immunoprecipitation (MeDIP) after treatment. Use qRT-PCR to assess gene re-expression (e.g., tumor suppressors). Compare results with known inhibitors (e.g., trichostatin A for HDACs) and include siRNA knockdown controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
